1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate
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Overview
Description
1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H21NO4 It is a derivative of tetrahydropyridine and is characterized by the presence of tert-butyl and ethyl groups attached to the nitrogen and carbon atoms of the pyridine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 3-methyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate
- 1-tert-butyl 3-propyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate
- 1-tert-butyl 3-isopropyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate
Uniqueness
1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate is unique due to the specific arrangement of its tert-butyl and ethyl groups, which confer distinct chemical and physical properties. These properties may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
1822817-53-7 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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